The synthesis of 1-(3-Fluorophenyl)piperazine dihydrochloride can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired properties.
The molecular structure of 1-(3-Fluorophenyl)piperazine dihydrochloride consists of a six-membered piperazine ring with a fluorophenyl group attached at one nitrogen atom. Key structural features include:
This structure is crucial for understanding the compound's interactions with biological systems and its potential pharmacological effects.
1-(3-Fluorophenyl)piperazine dihydrochloride participates in various chemical reactions:
The ability to undergo these reactions makes it a valuable intermediate in synthetic organic chemistry.
The mechanism of action for 1-(3-Fluorophenyl)piperazine dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. Studies suggest that it may act as a ligand for various receptors, influencing neurotransmission and potentially exhibiting effects similar to other piperazine derivatives used in treating neurological disorders.
Research indicates that compounds like 1-(3-Fluorophenyl)piperazine may modulate serotonin receptors, which are critical targets in the treatment of anxiety and depression. Further studies are needed to elucidate its precise mechanism and therapeutic potential.
The physical and chemical properties of 1-(3-Fluorophenyl)piperazine dihydrochloride include:
These properties are essential for determining its behavior in various applications and formulations.
1-(3-Fluorophenyl)piperazine dihydrochloride has several significant applications:
Systematic Nomenclature:
Molecular Composition:
Structural Characteristics:The compound consists of three key structural elements:
Representative Structural Diagram:
Cl·HCl | F-C₆H₄-N N-H⁺ | | N-----N-H⁺ | Cl
Table 1: Fundamental Physicochemical Properties
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 253.14 g/mol | - |
Formula | C₁₀H₁₅Cl₂FN₂ | - |
SMILES Notation | FC1=CC=CC(N2CCNCC2)=C1.Cl.Cl | - |
InChI Key | Not explicitly reported | - |
Salt Form | Dihydrochloride | - |
Solubility | Soluble in water | Room temperature |
Storage Conditions | Room temperature (continental US) | Recommended in Certificate of Analysis [2] |
Spectral Signatures:While explicit spectral data for this specific dihydrochloride salt is limited in the retrieved literature, its free base and analogues exhibit characteristic:
The development of 1-(3-fluorophenyl)piperazine derivatives is intrinsically linked to the broader exploration of arylpiperazines in medicinal chemistry:
Piperazine Derivatives as Early Pharmacophores: Piperazine scaffolds emerged prominently in pharmaceutical research during the mid-20th century. Early non-fluorinated derivatives were investigated for antidepressant and antipsychotic potential in the 1970s-1980s. However, many were abandoned clinically due to unintended psychostimulant effects and abuse liability, despite showing initial therapeutic promise [4].
Fluorination Strategy Emergence: The strategic introduction of fluorine into bioactive molecules became a cornerstone of medicinal chemistry in the 1980s-1990s. Fluorination aims to improve metabolic stability, enhance membrane permeability, and modulate binding affinity through steric and electronic effects. Applying this strategy to phenylpiperazines led to compounds like 1-(3-fluorophenyl)piperazine, explored both as a potential pharmacophore in its own right and as a versatile synthetic building block [4].
Context of Designer Drugs: During the late 1990s and early 2000s, certain unsubstituted and substituted phenylpiperazines (e.g., BZP, mCPP) gained notoriety as "designer drugs" or "legal highs" (marketed as "Frenzy," "Bliss"). While 1-(3-fluorophenyl)piperazine itself did not feature prominently in this context compared to its 3-chloro (mCPP) or 3-trifluoromethyl (TFMPP) analogs, the class exemplified the fine line between potential therapeutic agents and substances of abuse. Regulatory actions (e.g., scheduling of BZP) followed, impacting research directions [4].
Shift Towards Targeted Therapeutics: By the early 2000s, research focus shifted significantly towards rationally designed fluorinated arylpiperazines as intermediates and core structures for pharmaceuticals targeting specific receptors (e.g., serotonin, dopamine, motilin receptors). The synthesis of 1-(3-fluorophenyl)piperazine dihydrochloride became standardized as a key building block within this legitimate drug discovery paradigm, valued for its stability and reactivity [3] [4].
1-(3-Fluorophenyl)piperazine dihydrochloride holds significant value as a versatile synthon and structural motif due to its unique physicochemical and pharmacological properties:
Table 2: Significance of the 3-Fluorophenylpiperazine Motif in Selected Pharmacological Agents
Biological Target/Pathway | Role of 3-Fluorophenylpiperazine Motif | Example Compound (if applicable) | Therapeutic Area |
---|---|---|---|
Serotonin (5-HT) Receptors | Core binding element modulating affinity/selectivity | TFMPP, mCPP analogues | Psychiatry, Neurology |
Motilin Receptor | Critical pharmacophore for agonist activity | GSK962040 [3] | Gastrointestinal Motility Disorders |
Sigma Receptors (σ) | Contributes to binding affinity (hypothesized) | Research Compounds | Neuroprotection, Oncology |
Dopamine Receptors | Structural component influencing D₂/D₃ affinity | Research Compounds | Antipsychotics, Antiemetics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: